molecular formula C20H13ClO3 B5528536 9-(4-chlorophenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one

9-(4-chlorophenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one

Cat. No. B5528536
M. Wt: 336.8 g/mol
InChI Key: RFZLQZQWAHMOII-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 9-(4-chlorophenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one often involves complex reactions that yield novel organic fluorophores and chromen-ones. For instance, the reaction of 3-formylchromones with alkyl isocyanides leads to new types of organic fluorophores, which exhibit strong blue emission in solution. This process involves a [4+1] cycloaddition followed by an activated electrophilic aromatic substitution at the furan ring and dehydration sequence (Teimouri, 2011). Additionally, a novel synthesis method involving four-component reactions from substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate has been developed, showcasing the versatility in synthesizing substituted furo[3,2-c]chromen-4-ones (Zhou et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds closely related to 9-(4-chlorophenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one has been elucidated through various analyses. Crystal structure determination reveals significant insights into their geometric and electronic configurations. For example, the crystal structure analysis of 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one shows that it crystallizes in the monoclinic crystal system, highlighting the importance of molecular packing and intermolecular interactions in defining the stability and properties of such compounds (Manolov et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving 9-(4-chlorophenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one and its analogs are rich and varied, leading to a wide range of potential applications. Photo-reorganization of similar compounds has been studied, demonstrating the potential for synthesizing angular pentacyclic compounds, which could have broad applications in related biomedical structures (Dalai et al., 2017).

Physical Properties Analysis

The physical properties of these compounds, such as their emission characteristics and crystallization behavior, are crucial for their potential applications. For instance, the fluorescent dyes derived from similar reactions exhibit strong blue emission properties, which could be leveraged in designing new materials and sensors (Teimouri, 2011).

Chemical Properties Analysis

The chemical properties of 9-(4-chlorophenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one derivatives, such as reactivity towards various reagents and conditions, underpin their utility in synthetic chemistry and potential pharmacological applications. The ability to undergo reactions with heterocyclic amines and nucleophiles under mild conditions opens up pathways for creating a wide array of functionalized molecules (Ibrahim et al., 2022).

Safety and Hazards

The safety and hazards associated with similar compounds, such as 5-(4-Chlorophenyl)furfural, have been documented. It is known to cause skin and eye irritation and may cause respiratory irritation .

Future Directions

Future research could focus on the experimental and computational vibrational spectroscopic data of the compound “9-(4-chlorophenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one”, as there is currently no published work regarding this .

properties

IUPAC Name

14-(4-chlorophenyl)-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),10,13,15-pentaen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClO3/c21-12-6-4-11(5-7-12)17-10-23-18-9-19-15(8-16(17)18)13-2-1-3-14(13)20(22)24-19/h4-10H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZLQZQWAHMOII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=C4C(=C3)OC=C4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-chlorophenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one

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